
Epinastine
Vue d'ensemble
Description
L’épinastine est un antihistaminique de deuxième génération et un stabilisateur des mastocytes principalement utilisé dans le traitement de la conjonctivite allergique. Il est hautement sélectif pour le récepteur de l'histamine H1 et ne traverse pas la barrière hémato-encéphalique, ce qui en fait un antihistaminique non sédatif .
Méthodes De Préparation
La préparation de l’épinastine implique plusieurs étapes de synthèse. Une méthode consiste à faire réagir le 6-chlorométhyl-11-dihydro-dibenzo[b,e]azépine avec un réactif aminé sous protection pour générer un composé amino-protecteur. Cette étape est suivie de réactions de réduction et de déprotection pour produire du 6-aminométhyl-6,11-dihydro-dibenzo[b,e]azépine. Finalement, une cyclisation au bromure de cyanogène est effectuée, suivie d'une neutralisation avec un alcali et d'une réaction avec de l'acide chlorhydrique pour donner l'hydrochlorure d'épinastine . Cette méthode est adaptée à la production industrielle en raison de ses matières premières accessibles, de ses sous-produits moins nombreux et de sa pureté élevée du produit .
Analyse Des Réactions Chimiques
L'épinastine subit diverses réactions chimiques, notamment :
Oxydation : l'épinastine peut être oxydée dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.
Réduction : les réactions de réduction font partie de sa voie de synthèse, en particulier dans la conversion de composés intermédiaires.
Les réactifs courants utilisés dans ces réactions comprennent la triéthylamine, la pyridine, la méthylamine, la diméthylamine, le méthylate de sodium, l'éthylate de sodium, l'hydroxyde de sodium, le carbonate de sodium et l'hydroxyde de potassium . Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant au produit final, l'hydrochlorure d'épinastine .
Applications De Recherche Scientifique
Efficacy in Allergic Conjunctivitis
Epinastine is widely recognized for its effectiveness in treating allergic conjunctivitis. Clinical studies have demonstrated significant improvements in symptoms such as ocular itching, redness, and swelling compared to placebo treatments.
Conjunctival Allergen Challenge Studies
In controlled allergen challenge studies, this compound has shown significant efficacy in suppressing symptoms associated with pollen-induced allergic conjunctivitis.
- A study involving birch pollen demonstrated that pre-treatment with this compound resulted in significantly lower ocular itching and conjunctival hyperemia compared to untreated eyes .
- This compound's effects were evaluated through histamine challenge tests, showing reduced extravasation of inflammatory markers in treated subjects .
Treatment of Atopic Cough
This compound has been investigated for its potential use in treating atopic cough, a condition characterized by chronic cough due to allergic reactions.
- A case study reported a significant reduction in cough frequency and improvement in pulmonary function after administering this compound to a patient diagnosed with eosinophilic bronchitis . The treatment led to enhanced cough thresholds and decreased airway hyperresponsiveness.
Development of Drug Delivery Systems
Recent research has explored the incorporation of this compound into drug delivery systems such as soft contact lenses. These systems aim to provide sustained release of the drug for prolonged therapeutic effects against allergic conjunctivitis.
Mécanisme D'action
Epinastine exerts its effects through multiple mechanisms:
Stabilization of Mast Cells: It prevents mast cell degranulation, thereby controlling the allergic response.
Histamine Receptor Antagonism: This compound binds to both H1 and H2 receptors, preventing histamine from binding and stopping itching.
Inhibition of Proinflammatory Mediators: It prevents the release of proinflammatory chemical mediators from blood vessels, halting the progression of the allergic response.
Comparaison Avec Des Composés Similaires
L'épinastine est comparée à d'autres antihistaminiques de deuxième génération tels que la cétirizine, l'ébastine, la fexofénadine, la terfénadine et la loratadine. Contrairement aux antihistaminiques de première génération, ces composés ne traversent pas la barrière hémato-encéphalique, ce qui réduit le risque de sédation . La forte sélectivité de l'épinastine pour le récepteur H1 et son action supplémentaire sur les récepteurs H2 la rendent unique parmi ses pairs .
Des composés similaires comprennent :
- Cétirizine
- Ébastine
- Fexofénadine
- Terfénadine
- Loratadine
La combinaison par l'épinastine de la stabilisation des mastocytes et de l'antagonisme des récepteurs de l'histamine offre une approche globale de la prise en charge de la conjonctivite allergique .
Activité Biologique
Epinastine is a second-generation antihistamine primarily used for the treatment of allergic conjunctivitis. Its biological activity is characterized by its multifaceted mechanisms of action, pharmacokinetics, and clinical efficacy in various allergic conditions. This article explores these aspects in detail, supported by case studies and research findings.
This compound exhibits its biological effects through several mechanisms:
- Histamine Receptor Antagonism : this compound selectively antagonizes the H1 receptor, preventing histamine from binding and exerting its effects, which include itching and inflammation. It also has some affinity for H2 receptors, although this is not its primary action .
- Mast Cell Stabilization : this compound stabilizes mast cells, inhibiting their degranulation and subsequent release of pro-inflammatory mediators. This action helps control the allergic response effectively .
- Inhibition of Pro-inflammatory Mediators : By preventing the release of various pro-inflammatory substances from blood vessels, this compound further mitigates the allergic response .
Pharmacokinetics
This compound's pharmacokinetic profile includes:
- Bioavailability : Approximately 40% when administered orally.
- Protein Binding : About 64% of this compound binds to plasma proteins.
- Metabolism and Excretion : Less than 10% is metabolized; most is excreted unchanged via renal pathways. The half-life ranges from 7.79 to 12 hours, indicating a relatively prolonged action .
Case Studies
- Allergic Conjunctivitis : A study comparing 0.05% this compound with 0.1% olopatadine showed significant improvements in symptom scores for both groups, with no significant differences between them at various time points. However, this compound demonstrated a notable reduction in eye discharge after eight weeks of treatment (p=0.028) compared to baseline .
- Atopic Cough : In a case study involving a 38-year-old female diagnosed with eosinophilic bronchitis, treatment with this compound (20 mg/day) resulted in a marked reduction in cough frequency and an improvement in cough threshold after four weeks . This suggests that this compound may also be beneficial in treating respiratory allergic conditions.
- Ocular Symptoms : A case involving a 55-year-old woman with worsening dry eye symptoms showed rapid relief from burning and itching after instilling this compound drops, confirming its efficacy in managing allergic conjunctivitis symptoms .
Comparative Studies
A comparative study analyzed the pharmacokinetics of this compound using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The results indicated that this compound reaches high concentrations on the ocular surface rapidly without systemic side effects, making it suitable for treating allergic conjunctivitis topically .
Table: Summary of this compound's Biological Activity
Characteristic | Details |
---|---|
Mechanism of Action | H1 receptor antagonist, mast cell stabilizer |
Bioavailability | ~40% |
Protein Binding | ~64% |
Metabolism | Mostly unchanged; <10% metabolized |
Excretion Route | Primarily renal |
Half-Life | 7.79 - 12 hours |
Clinical Uses | Allergic conjunctivitis, atopic cough |
Propriétés
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWZLSFABNNENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108929-04-0 (hydrochloride) | |
Record name | Epinastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048371 | |
Record name | Epinastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.63e-01 g/L | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Epinastine has a multiaction effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response. | |
Record name | Epinastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80012-43-7 | |
Record name | Epinastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80012-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epinastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,13b-Dihydro-1H-dibenz(c,f)imidazo(1,5a)azepin-3-amin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPINASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13WX941EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205-208 °C, 205 - 208 °C | |
Record name | Epinastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.